1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes:
Ring Annulation: This approach involves the formation of the fused ring system through annulation reactions, which can be catalyzed by various reagents.
Cycloaddition: Cycloaddition reactions, such as [3+2] cycloadditions, can be employed to construct the pyrrolo[1,2-a]pyrazine core.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, facilitating the formation of the fused ring system.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using scalable and cost-effective processes.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, modulating their functions. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different biological activities.
1-Methyloctahydropyrrolo[1,2-a]pyrazine: This derivative features an additional hydrogenation, which may alter its chemical and biological properties.
3-Ethyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: This compound has a different ring fusion pattern, resulting in distinct activities.
The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXCPEMQVOKKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391326 | |
Record name | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73627-18-6 | |
Record name | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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